5-Nitro-6-(trifluoromethyl)indoline
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Overview
Description
5-Nitro-6-(trifluoromethyl)indoline is a chemical compound with the molecular formula C9H6F3N2O2. It is a derivative of indoline, a bicyclic heterocycle that contains a benzene ring fused to a pyrrole ring. The presence of nitro and trifluoromethyl groups on the indoline structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-6-(trifluoromethyl)indoline typically involves the introduction of nitro and trifluoromethyl groups onto the indoline scaffold. One common method is the electrophilic substitution reaction, where indoline is treated with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro group. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and trifluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-6-(trifluoromethyl)indoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.
Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Electrophilic reagents like halogens, sulfonic acids, or alkylating agents.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Nitroso and hydroxylamine derivatives: Formed by the oxidation of the nitro group.
Substituted indolines: Formed by electrophilic substitution reactions.
Scientific Research Applications
5-Nitro-6-(trifluoromethyl)indoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 5-Nitro-6-(trifluoromethyl)indoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its molecular targets .
Comparison with Similar Compounds
Similar Compounds
5-Nitroindoline: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
6-(Trifluoromethyl)indoline:
5-Nitro-6-methylindoline: Contains a methyl group instead of a trifluoromethyl group, leading to variations in its chemical behavior and biological activities
Uniqueness
5-Nitro-6-(trifluoromethyl)indoline is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct chemical properties and enhance its potential for various applications. The combination of these functional groups makes it a valuable compound for research and development in multiple scientific fields .
Properties
Molecular Formula |
C9H7F3N2O2 |
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Molecular Weight |
232.16 g/mol |
IUPAC Name |
5-nitro-6-(trifluoromethyl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H7F3N2O2/c10-9(11,12)6-4-7-5(1-2-13-7)3-8(6)14(15)16/h3-4,13H,1-2H2 |
InChI Key |
KRMFQTOKLFSHBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=CC(=C(C=C21)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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